molecular formula C11H14N2O4 B2714216 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline CAS No. 816463-36-2

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline

Cat. No.: B2714216
CAS No.: 816463-36-2
M. Wt: 238.243
InChI Key: XQYDJANMTIYABZ-UHFFFAOYSA-N
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Description

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline is a chemical compound that features a unique structure combining an oxetane ring and a nitroaniline moiety. The oxetane ring is a four-membered cyclic ether, known for its strain and reactivity, while the nitroaniline group is a common functional group in organic chemistry, often used in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline typically involves the formation of the oxetane ring followed by its attachment to the nitroaniline moiety. One common method is the intramolecular cyclization of an epoxide precursor to form the oxetane ring . This can be achieved through various cyclization strategies, including intramolecular etherification and epoxide ring opening/ring closing reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroaniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the nitroaniline moiety.

Scientific Research Applications

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline exerts its effects is largely dependent on its chemical structure. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert biological effects. The nitroaniline moiety can also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-[(3-methyloxetan-3-yl)methoxy]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(5-16-6-11)7-17-8-2-3-9(12)10(4-8)13(14)15/h2-4H,5-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYDJANMTIYABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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